molecular formula C22H26O4 B3025187 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone CAS No. 898782-91-7

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone

Cat. No.: B3025187
CAS No.: 898782-91-7
M. Wt: 354.4 g/mol
InChI Key: WNFFUHDZYVGKQW-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone is a complex organic compound with a unique structure that includes a dioxane ring and a phenoxy group

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves dissolving the starting materials in a solvent such as dichloromethane and using catalysts like trifluoroacetic acid to facilitate the reaction . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxane ring and phenoxy group play crucial roles in its binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone include:

The uniqueness of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)13-7-12-20(23)17-8-6-11-19(14-17)26-18-9-4-3-5-10-18/h3-6,8-11,14,21H,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFUHDZYVGKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646086
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-91-7
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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